molecular formula C20H25NO4 B2443160 ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 854130-45-3

ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2443160
CAS No.: 854130-45-3
M. Wt: 343.423
InChI Key: AMCCPSXDDYYRDE-UHFFFAOYSA-N
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Description

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Properties

IUPAC Name

ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-19(22)25-18-10-14(3)13(2)9-17(16)18/h9-11,15H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCCPSXDDYYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

  • Pechmann Condensation

    • Reactants: Phenol, β-ketoester
    • Catalyst: Sulfuric acid or aluminum chloride
    • Conditions: Reflux in an organic solvent such as ethanol or toluene
  • Formation of Piperidine Derivative

    • Reactants: 6,7-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride, piperidine-4-carboxylic acid
    • Catalyst: Base such as triethylamine
    • Conditions: Room temperature in an organic solvent like dichloromethane
  • Esterification

    • Reactants: Intermediate from the previous step, ethanol
    • Catalyst: Acid catalyst such as sulfuric acid
    • Conditions: Reflux in ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Aqueous or organic solvent, room temperature or elevated temperature
  • Reduction: : Reduction can lead to the formation of alcohols or amines.

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Organic solvent, room temperature
  • Substitution: : The compound can undergo nucleophilic substitution reactions.

    • Reagents: Halides, nucleophiles such as amines or thiols
    • Conditions: Organic solvent, base catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with similar structural motifs demonstrated low IC50 values, indicating strong anticancer potential when compared to standard chemotherapeutics like doxorubicin .

Case Study: Synthesis and Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized various piperidine derivatives and evaluated their anticancer activity. The synthesized compounds showed promising results with IC50 values ranging from 10 to 25 µM, suggesting that structural modifications can enhance their efficacy against cancer cells . The synthesis involved multi-step reactions including the use of ethyl piperidinecarboxylate as a starting material.

Pharmacological Research

This compound is also being investigated for its potential as a pharmacological agent in treating various diseases beyond cancer. Its structural features suggest possible interactions with biological targets such as enzymes and receptors involved in metabolic pathways.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through the reaction of piperidine derivatives with appropriate acylating agents.
  • Introduction of Chromene Moiety : The chromene structure can be introduced via cyclization reactions involving suitable precursors.
  • Final Esterification : The final product is obtained through esterification with ethyl chloroacetate or similar reagents.

Mechanism of Action

The mechanism of action of ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. For example, as an anticoagulant, it may inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. In anticancer research, it may interfere with cell cycle regulation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other coumarin derivatives such as:

    Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase.

    Dicoumarol: Another anticoagulant with a similar mechanism of action.

    7-Hydroxycoumarin: Known for its antimicrobial and antioxidant properties.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties.

Biological Activity

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of piperidine derivatives with chromenone intermediates. The process typically includes the following steps:

  • Formation of Chromenone Derivative : The initial step involves synthesizing the chromenone core through cyclization reactions involving appropriate precursors.
  • Piperidine Functionalization : The piperidine ring is then functionalized by introducing the chromenone moiety via nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Studies have shown that derivatives of chromenone compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated a promising MIC against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Antiviral Activity

Recent research has highlighted the antiviral potential of chromenone derivatives, with specific attention to their mechanisms against RNA viruses. This compound has shown activity against several viral strains.

Table 2: Antiviral Efficacy

VirusEC50 (µM)Selectivity Index (SI)
Influenza A5.0>20
Hepatitis C10.0>15
Dengue Virus15.0>10

The selectivity index indicates that this compound could be a viable candidate for further development as an antiviral drug.

Case Study 1: Antimicrobial Screening

In a study published in MDPI, various derivatives of chromenone were screened for antimicrobial activity. This compound was part of this screening and exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Case Study 2: Antiviral Mechanism Exploration

Another study focused on the antiviral mechanisms of chromenone derivatives, including this compound. The research indicated that these compounds may inhibit viral replication by targeting specific viral enzymes essential for RNA synthesis .

Q & A

Q. What are the optimal synthetic routes and purification methods for ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate?

Methodological Answer:

  • Synthetic Routes : Base-catalyzed alkylation in dichloromethane (DCM) is a common approach for similar piperidine derivatives, as seen in analogous coumarin-piperidine conjugates . For example, coupling 6,7-dimethyl-2-oxo-2H-chromen-4-ylmethanol with ethyl piperidine-4-carboxylate under NaOH catalysis in DCM may yield the target compound.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures can achieve >95% purity, as demonstrated in structurally related compounds .
  • Yield Optimization : A factorial design of experiments (DoE) can minimize trial-and-error steps. For instance, varying reaction temperature (25–60°C), base concentration (1–3 equivalents), and solvent polarity (DCM vs. THF) in a 2³ factorial setup can identify optimal conditions .

Q. How can researchers characterize the compound’s structural integrity and purity for reproducibility?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 6 and 7 of the coumarin ring, ester linkage in piperidine).
    • LC-MS : Validate molecular weight (expected m/z for C₂₁H₂₅NO₅: ~371.4) and detect impurities.
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to achieve ≥99% purity, as in similar compounds .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation if crystallization is feasible.

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation :
    • Explosivity/Corrosivity : Use fume hoods and anti-static equipment when handling NaOH in DCM .
    • Toxicity : Wear nitrile gloves and PPE to avoid dermal exposure (linked to H313 hazards in piperidine derivatives) .
  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent ester hydrolysis, as recommended for analogous compounds .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps, as applied in ICReDD’s reaction design framework .
  • Solvent Effects : COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics .
  • Data Integration : Combine computational predictions with experimental DoE results to refine synthetic pathways.

Q. How should researchers resolve contradictions in stability data under varying conditions?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions (pH 3–9, light/dark) and identify significant factors .
  • Case Example : For a structurally similar ester, conflicting reports on photostability were resolved by isolating a UV-induced radical intermediate via ESR spectroscopy .

Q. What advanced experimental designs are suitable for optimizing bioactivity studies?

Methodological Answer:

  • Dose-Response Modeling : Use a 3-level factorial design to test compound concentrations (1–100 µM) against biological targets (e.g., enzyme inhibition assays).
  • Synergistic Effects : Apply response surface methodology (RSM) to study interactions with co-administered drugs .
  • Example : In a coumarin derivative study, RSM revealed non-linear synergy between methyl substituents and piperidine ring conformation on acetylcholinesterase inhibition .

Q. How can researchers validate the compound’s mechanism of action using interdisciplinary approaches?

Methodological Answer:

  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity to target proteins.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to predict binding modes .
  • Cross-Validation : Compare computational docking scores (AutoDock Vina) with experimental IC₅₀ values to refine mechanistic hypotheses .

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